molecular formula C12H12ClF3O2S B14045090 1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14045090
M. Wt: 312.74 g/mol
InChI Key: ZPPLMBDPJVTVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C12H12ClF3O2S. This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 2-ethoxy-6-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClF3O2S

Molecular Weight

312.74 g/mol

IUPAC Name

1-chloro-1-[2-ethoxy-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O2S/c1-3-18-8-5-4-6-9(19-12(14,15)16)10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3

InChI Key

ZPPLMBDPJVTVRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)SC(F)(F)F)C(C(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.